molecular formula C14H19N3O4 B10894393 N'-[2-(4-nitrophenyl)acetyl]hexanehydrazide

N'-[2-(4-nitrophenyl)acetyl]hexanehydrazide

Cat. No.: B10894393
M. Wt: 293.32 g/mol
InChI Key: HZZJKIQQIGFYTR-UHFFFAOYSA-N
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Description

N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide is an organic compound that features a nitrophenyl group attached to an acetyl group, which is further connected to a hexanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide typically involves the reaction of 4-nitrophenylacetic acid with hexanehydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetyl group may facilitate the compound’s binding to its target, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)acetamide: Similar structure but lacks the hexanehydrazide moiety.

    4-nitrophenylacetic acid: Precursor in the synthesis of N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide.

    N-(4-nitrophenyl)acetohydrazonoyl bromide: Another derivative with different functional groups.

Uniqueness

N’-[2-(4-nitrophenyl)acetyl]hexanehydrazide is unique due to its combination of a nitrophenyl group with a hexanehydrazide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

N'-[2-(4-nitrophenyl)acetyl]hexanehydrazide

InChI

InChI=1S/C14H19N3O4/c1-2-3-4-5-13(18)15-16-14(19)10-11-6-8-12(9-7-11)17(20)21/h6-9H,2-5,10H2,1H3,(H,15,18)(H,16,19)

InChI Key

HZZJKIQQIGFYTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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